2-Iodo-5-methoxybenzoyl chloride
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Overview
Description
2-Iodo-5-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClIO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with iodine at the 2-position and a methoxy group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-methoxybenzoyl chloride typically involves the iodination of 2-methoxybenzoyl chloride. The process begins with the preparation of 2-methoxybenzoyl chloride, which can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2-Iodo-5-methoxybenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with amines, alcohols, and thiols. This reactivity is exploited in organic synthesis to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl chloride: Lacks the iodine substitution and has different reactivity and applications.
2-Iodo-4-methoxybenzoyl chloride: Similar structure but with the methoxy group at the 4-position, leading to different chemical properties.
4-Methoxybenzoyl chloride: Lacks the iodine substitution and has different reactivity and applications.
Uniqueness
2-Iodo-5-methoxybenzoyl chloride is unique due to the presence of both iodine and methoxy substituents on the benzene ring. This combination imparts distinct reactivity and allows for specific applications in organic synthesis and research .
Properties
Molecular Formula |
C8H6ClIO2 |
---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
2-iodo-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClIO2/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4H,1H3 |
InChI Key |
DIFGCSOXKCWNDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)Cl |
Origin of Product |
United States |
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